4-(Trimethylsilyl)benzhydrol
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Overview
Description
4-(Trimethylsilyl)benzhydrol is an organic compound with the molecular formula C16H20OSi. It is a derivative of benzhydrol, where a trimethylsilyl group is attached to the benzene ring. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
4-(Trimethylsilyl)benzhydrol can be synthesized through the direct coupling of benzhydryl alcohols with organotrimethylsilanes. This transformation occurs in the presence of a substoichiometric amount of an inexpensive, commercially available aqueous tetrafluoroboric acid catalyst. The reaction conditions demonstrate good functional group tolerance to both electron-donating and electron-withdrawing substituents, and do not require the exclusion of air and moisture . Industrial production methods typically involve similar synthetic routes, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
4-(Trimethylsilyl)benzhydrol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to benzhydrol or other reduced forms.
Common reagents and conditions used in these reactions include Lewis acids such as Fe(OTf)3, FeBr2, Cu(OTf)2, and FeCl3 . Major products formed from these reactions are often functionalized diarylmethyl products, which are common structural motifs in pharmaceuticals .
Scientific Research Applications
4-(Trimethylsilyl)benzhydrol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(Trimethylsilyl)benzhydrol exerts its effects involves the formation of stable intermediates and complexes with various reagents. The trimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. Molecular targets and pathways involved include interactions with Lewis acids and bases, leading to the formation of new chemical bonds and functional groups .
Comparison with Similar Compounds
4-(Trimethylsilyl)benzhydrol can be compared with other similar compounds, such as:
- 4-(Trifluoromethyl)benzhydrol
- 4-(Trimethylsilyl)phenylbenzhydrol
- 4-(Trimethylsilyl)phenol
- 3,4-Dichloro-4’-(trifluoromethyl)benzhydrol
These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its trimethylsilyl group, which imparts specific steric and electronic properties that influence its chemical behavior and applications .
Properties
CAS No. |
17964-15-7 |
---|---|
Molecular Formula |
C16H20OSi |
Molecular Weight |
256.41 g/mol |
IUPAC Name |
phenyl-(4-trimethylsilylphenyl)methanol |
InChI |
InChI=1S/C16H20OSi/c1-18(2,3)15-11-9-14(10-12-15)16(17)13-7-5-4-6-8-13/h4-12,16-17H,1-3H3 |
InChI Key |
YEOIHYBPKNQOKV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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